molecular formula C44H31F5N2O5 B557806 Fmoc-asn(trt)-opfp CAS No. 132388-64-8

Fmoc-asn(trt)-opfp

Cat. No. B557806
M. Wt: 762.7 g/mol
InChI Key: YSONQVIVMGOLBG-UMSFTDKQSA-N
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Description

Fmoc-Asn(Trt)-OH is a standard reagent for coupling asparagine into peptide sequences . It prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It dissolves readily in all standard peptide synthesis reagents .


Synthesis Analysis

Fmoc-Asn(Trt)-OH is used in Fmoc solid-phase peptide synthesis . The trityl group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues . When Asn(Trt) is the N-terminal residue, the reaction time may need to be extended to ensure complete deprotection .


Molecular Structure Analysis

The empirical formula of Fmoc-Asn(Trt)-OH is C38H32N2O5 . Its molecular weight is 596.67 .


Chemical Reactions Analysis

Fmoc-Asn(Trt)-OH prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . The trityl group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues .


Physical And Chemical Properties Analysis

Fmoc-Asn(Trt)-OH appears as a white to yellowish powder . It has a melting point of 210 to 220°C . It is insoluble in water .

Scientific Research Applications

  • Solid-Phase Synthesis of Glycopeptides : Fmoc-Asn(Trt)-OPfp is used in the solid-phase synthesis of glycopeptides. For example, it has been employed in the synthesis of Nα-Fluorenylmethoxycarbonyl L-asparagine Nβ-glycosides, which are crucial for glycopeptide construction (Ürge et al., 1991).

  • Asparagine Coupling in Peptide Synthesis : Research has been conducted on the activation of side chain unprotected asparagine during Fmoc-solid phase peptide synthesis using Fmoc-Asn(Trt)-OPfp. This method is essential for obtaining homogeneous peptides and minimizing side reactions (Gausepohl et al., 2009).

  • Oligosaccharide Mimetics Synthesis : Fmoc-Asn(Trt)-OPfp is utilized in the synthesis of oligosaccharide mimetics. These compounds mimic the action of oligosaccharides and are identified through combinatorial library methodology, enhancing the understanding of carbohydrate-protein interactions (Hilaire et al., 1998).

  • Preparation of N-linked Glycopeptides : Fmoc-Asn(Trt)-OPfp is instrumental in the preparation of glycosylated Nα-Fmoc asparagine pentafluorophenyl esters. These are key building blocks in the synthesis of N-linked glycopeptides, a critical area in glycoscience research (Christiansen-Brams et al., 1993).

  • Protection of Asparagine and Glutamine : Fmoc-Asn(Trt)-OPfp has been explored for its role in protecting asparagine and glutamine during solid-phase peptide synthesis. This protection is crucial for the stability and integrity of peptides during synthesis (Carey et al., 2009).

  • Adsorption Studies on Molecularly Imprinted Polymers : It is also used in the study of adsorption isotherms on molecularly imprinted polymers, providing insights into the interaction dynamics of similar compounds (Kim & Guiochon, 2005).

Future Directions

Fmoc-Asn(Trt)-OH has been shown to result in significantly purer peptides than other derivatives used for the introduction of Asn . This suggests that it could be increasingly used in peptide synthesis in the future.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H31F5N2O5/c45-36-37(46)39(48)41(40(49)38(36)47)56-42(53)34(50-43(54)55-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-35(52)51-44(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,50,54)(H,51,52)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSONQVIVMGOLBG-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H31F5N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568890
Record name Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-L-asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

762.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-asn(trt)-opfp

CAS RN

132388-64-8
Record name Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-L-asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-Ã?-trityl-L-asparagin pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Bondebjerg, M Grunnet, T Jespersen… - …, 2003 - Wiley Online Library
A bicyclic thioether analogue of α‐conotoxin G1, a neurotoxin found in the venom of cone snails, was synthesized on solid phase. Two successive intramolecular on‐bead cyclizations …
K Uray, F Hudecz - Molecular diversity, 2012 - Springer
Identification of protein epitopes via combinatorial chemistry was one of the most important discoveries of the past three decades. Mapping of linear antibody epitopes can be achieved …
Number of citations: 6 link.springer.com
L von Olleschik-Elbheim, A Bayâ… - … Toxins: Methods and …, 2000 - Springer
Bordetella pertussis, the causative agent of whooping cough, secretes a plethora of virulence factors contributing to the onset and characteristic of the disease. The exotoxin pertussis …
Number of citations: 1 link.springer.com
KF Karlsson, B Walse, T Drakenberg… - Letters in Peptide …, 1996 - Springer
Adhesive pili in uropathogenicE. coli are composed of a few different types of proteins which are assembled into the pilus by the chaperone PapD. Peptides from the C-terminus of these …
Number of citations: 7 link.springer.com
KS Åkerfeldt, AN Coyne, RR Wilk, E Thulin, S Linse - Biochemistry, 1996 - ACS Publications
Calbindin D 28k is an intracellular Ca 2+ -binding protein noted for its abundance and specific distribution in mammalian brain and sensory neurons. This protein contains six putative …
Number of citations: 46 pubs.acs.org
D Ren, Z Shen, L Qin, B Zhu - Journal of Ethnopharmacology, 2021 - Elsevier
Ethnopharmacological relevance Scrophularia ningpoensis Hemsl. (known as Xuanshen) has been used in China for centuries as a traditional medicinal plant to treat numerous …
Number of citations: 22 www.sciencedirect.com
Y Ren, G Cui, L He, H Yao, C Zi, Y Gao - Chinese Journal of Integrative …, 2022 - Springer
Rhizoma phragmitis is a common Chinese herbal medicine whose effects are defined as ‘clearing heat and fire, promoting fluid production to quench thirst, eliminating irritability, …
Number of citations: 3 link.springer.com
МИ Титов, ИИ Елисеев, ИА Глуздиков… - 2012 - elibrary.ru
Изобретение относится к области медицины и химической технологии. Предложен способ получения пептида эксенатида. Технический результат изобретения заключается …
Number of citations: 0 elibrary.ru
M Lalic-Mülthaler - 2003 - opus.bibliothek.uni-wuerzburg.de
Listeria monocytogenes, ein Gram-positives, fakultativ intrazelluläres Bakterium, kann bei immunsupprimierten Menschen schwere Infektionen des Zentralnervensystems auslösen. In …
Number of citations: 3 opus.bibliothek.uni-wuerzburg.de

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